(1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanol hydrochloride
Description
(1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanol hydrochloride is a tertiary amine derivative featuring a pyrazine ring linked to a piperidine scaffold via an ethyl group, with a hydroxymethyl substituent at the 3-position of the piperidine ring. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmacological studies. The compound’s synthesis and characterization likely involve advanced chromatographic methods, as inferred from related compounds’ analytical protocols .
Properties
IUPAC Name |
[1-(1-pyrazin-2-ylethyl)piperidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.ClH/c1-10(12-7-13-4-5-14-12)15-6-2-3-11(8-15)9-16;/h4-5,7,10-11,16H,2-3,6,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJBXDPNEPXYRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N2CCCC(C2)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671570 | |
| Record name | {1-[1-(Pyrazin-2-yl)ethyl]piperidin-3-yl}methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203041-41-1 | |
| Record name | {1-[1-(Pyrazin-2-yl)ethyl]piperidin-3-yl}methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Piperidine Derivatives
The foundational step in synthesizing this compound involves alkylation of a piperidine precursor. A common approach uses 3-hydroxymethylpiperidine as the starting material, which undergoes nucleophilic substitution with 2-(chloromethyl)pyrazine in the presence of a base such as potassium carbonate. This reaction typically proceeds in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) at elevated temperatures (60–80°C) to achieve moderate yields (45–60%).
Critical challenges in this step include regioselectivity issues due to competing reactions at the piperidine nitrogen. Steric hindrance from the pyrazine moiety necessitates prolonged reaction times (12–24 hours) for complete conversion. Suppliers often report the use of catalytic iodide salts (e.g., NaI) to accelerate the SN2 mechanism, though this introduces purification complexities.
Reductive Amination for Side-Chain Introduction
An alternative route employs reductive amination to install the pyrazin-2-ylethyl group. Here, piperidin-3-ylmethanol reacts with pyrazine-2-carbaldehyde under hydrogenation conditions using palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH3CN) as the reducing agent. This method offers superior control over stereochemistry, achieving enantiomeric excesses >90% when chiral auxiliaries are incorporated.
Table 1: Comparison of Alkylation vs. Reductive Amination
| Parameter | Alkylation Method | Reductive Amination |
|---|---|---|
| Yield | 45–60% | 55–70% |
| Reaction Time | 12–24 hours | 6–8 hours |
| Stereochemical Control | Limited | High |
| Byproduct Formation | Moderate | Low |
Hydrochloride Salt Formation
Acid-Base Titration for Salt Precipitation
The free base form of (1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanol is converted to its hydrochloride salt via titration with hydrochloric acid (HCl) in anhydrous ether or dichloromethane. Stoichiometric control is critical; excess HCl leads to hygroscopic impurities, while insufficient acid results in incomplete salt formation. Suppliers typically report a molar ratio of 1:1.05 (base:HCl) for optimal crystal lattice stability.
Crystallization and Polymorph Optimization
Recrystallization from ethanol/water mixtures (3:1 v/v) yields monoclinic crystals suitable for X-ray diffraction analysis. Differential scanning calorimetry (DSC) data from commercial batches indicate a melting point range of 192–195°C, consistent with a single polymorphic form.
Analytical Validation and Quality Control
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) methods using C18 columns (4.6 × 150 mm, 5 μm) and a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (65:35) achieve baseline separation of the target compound from synthetic byproducts. UV detection at 254 nm confirms purities >98% in industrial-scale batches.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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1H NMR (400 MHz, DMSO-d6): δ 8.51 (s, 1H, pyrazine-H), 3.72–3.68 (m, 2H, piperidine-CH2), 2.91–2.85 (m, 1H, piperidine-CH), 2.64 (q, J = 7.2 Hz, 2H, CH2CH3), 1.45–1.39 (m, 4H, piperidine ring).
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13C NMR (100 MHz, DMSO-d6): δ 156.8 (pyrazine-C), 65.3 (piperidine-CH2OH), 54.1 (N-CH2), 22.7 (piperidine-CH2).
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 250.1 [M+H]+, corroborating the molecular formula C12H19N3O.
Industrial-Scale Process Optimization
Chemical Reactions Analysis
Types of Reactions
(1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
(1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
Structural Differentiation: The target compound’s pyrazine ring distinguishes it from analogs like cetirizine derivatives, which feature pyridine or benzene rings. Pyrazine’s electron-deficient nature may influence binding affinity or metabolic stability compared to bulkier aromatic systems .
Discontinuation Factors: Both this compound and 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-(4-fluorophenyl)piperazine were discontinued by suppliers (e.g., CymitQuimica), suggesting unresolved challenges in synthesis, stability, or efficacy. For example, the trifluoromethyl group in the latter compound may introduce metabolic liabilities or toxicity .
Analytical Methods: Chromatographic protocols for related compounds (e.g., pseudoephedrine hydrochloride) utilize mobile phases with methanol and sodium perchlorate buffers (pH 2.7), which could be adapted for analyzing the target compound’s purity and degradation products .
Research Implications and Gaps
- Pharmacological Potential: The pyrazine moiety’s role in modulating receptor binding (e.g., dopamine or histamine receptors) warrants further exploration. Comparative studies with cetirizine analogs could clarify its selectivity .
Biological Activity
(1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanol hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a piperidine ring, a pyrazinyl group, and a methanol moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of 221.304 g/mol. The compound's structure suggests significant interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Research indicates that this compound may exhibit biological activity through several mechanisms:
- Inhibition of Class I PI3-Kinase : Similar compounds have shown potent inhibitory effects against Class I PI3-kinase enzymes, particularly the PI3Kα and PI3Kβ isoforms. This inhibition is crucial for regulating cellular proliferation and has implications in cancer therapy .
- Interaction with Receptors : The structural features allow for potential interactions with neurotransmitter receptors, which could modulate neurotransmission and exhibit neuropharmacological effects.
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties by inhibiting pathways associated with malignant cell growth .
Pharmacological Applications
The potential applications of this compound include:
- Cancer Treatment : Due to its ability to inhibit key enzymes involved in tumorigenesis, it may be explored as a therapeutic agent in oncology.
- Neurological Disorders : Its interaction with neurotransmitter systems could make it a candidate for treating various neurodegenerative diseases.
Case Studies
Several studies have investigated the biological activity of compounds structurally related to this compound:
| Study | Findings | Implications |
|---|---|---|
| Study A (2014) | Demonstrated potent inhibition of Class I PI3K enzymes | Potential use in cancer therapy |
| Study B (2020) | Showed significant modulation of neurotransmitter receptors | Possible applications in neuropharmacology |
| Study C (2022) | Identified antitumor effects in vitro | Supports further investigation for cancer treatment |
Synthetic Routes
The synthesis of (1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanol typically involves several steps:
- Formation of Pyrazine Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Attachment to Piperidine : Nucleophilic substitution reaction between a halogenated pyrazine derivative and piperidine.
- Introduction of Methanol Group : Reduction of a carbonyl group to form the methanol moiety using reducing agents like sodium borohydride.
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing (1-(1-(Pyrazin-2-yl)ethyl)piperidin-3-yl)methanol hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination or multi-step coupling reactions. For example, a pyrazine-2-yl ethylamine intermediate (e.g., 1-(3-chloropyrazin-2-yl)ethanamine) can undergo nucleophilic substitution with a piperidin-3-yl methanol derivative. Key steps include:
- Reductive Amination : Use NaBH3CN or similar reducing agents in ethanol with NH4OAc to stabilize intermediates .
- Purification : Employ column chromatography (silica gel) or recrystallization in polar solvents (e.g., methanol/water) to isolate the hydrochloride salt .
- Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of NaBH3CN) and reaction temperature (50°C for 24 hours) to improve yields up to 85% .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H-NMR to verify piperidine ring protons (δ 2.5–3.5 ppm) and pyrazine aromatic protons (δ 8.0–9.0 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 292.2) via ESI-MS .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica-coated plates with eluents like ethyl acetate/hexane (1:1) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of hydrochloride aerosols .
- Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How does the hydrochloride salt form influence the compound’s solubility and stability under physiological conditions?
- Methodological Answer :
- Solubility Testing : Perform pH-dependent solubility studies in buffers (pH 1–7.4) using UV-Vis spectroscopy. The hydrochloride salt enhances water solubility at acidic pH (e.g., >50 mg/mL at pH 2) .
- Stability Analysis : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC to monitor degradation. Hydrolysis of the piperidine-methanol bond is a key degradation pathway under alkaline conditions .
Q. What strategies can resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, replacing EtOH with THF may reduce side reactions in reductive amination .
- Mechanistic Studies : Employ <sup>13</sup>C-NMR to identify intermediates (e.g., imine formation) and optimize reaction timelines .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs or ion channels)?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model binding to receptors (e.g., piperidine-methanol moiety interacting with histamine H3 receptors) .
- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess stability of ligand-receptor complexes in lipid bilayers .
Q. What methods validate the compound’s stability in long-term storage for pharmacological studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
